3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-Methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of methoxy and methyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, 2,4,6-trimethylphenol, and suitable reagents for furan ring formation.
Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through reactions like aldol condensation, cyclization, and methylation.
Cyclization and Furan Ring Formation: The key step involves the cyclization of intermediates to form the furochromene core. This can be achieved using reagents like Lewis acids or bases under controlled temperature and pressure conditions.
Final Product Formation: The final step includes purification and isolation of the desired compound using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of efficient catalysts, and continuous flow processes can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogen or alkyl groups.
Scientific Research Applications
3-(4-Methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
- 4-Methoxy-7H-furo[3,2-g]chromen-7-one
- 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Uniqueness
3-(4-Methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of multiple methyl groups and a methoxy group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and enhanced stability, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5,6,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O4/c1-11-12(2)21(22)25-20-13(3)19-17(9-16(11)20)18(10-24-19)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3 |
InChI Key |
HKVFZKOFJAVPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
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